[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate
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Description
[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12Cl2N2O3 and its molecular weight is 291.13. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, demonstrating the compound's utility in synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Synthesis of Aminopyrimidines : The compound has been utilized in the preparation of new 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones, further leading to the synthesis of previously unknown 2-(arylamino)pyrimidines (Terentjeva, Muceniece, & Lusis, 2013).
Isoxazole Derivatives : Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates react with 2-chloropyrimidine and 2-chlorobenzoxazole, leading to isoxazolones with substituted pyrimidine and benzoxazole rings. This exemplifies the compound's role in generating imidazopyrimidine and aminoindole derivatives through intramolecular cyclisation (Marjani & Khalafy, 2010).
Palladium-Catalyzed Amination : Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives were prepared by coupling with primary aromatic amines via palladium-catalyzed amination. This showcases the compound's utility in forming complex structures with potential biological activities (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).
Synthesis of Thieno[3,2-c]pyridine Derivatives : Demonstrates the compound's application in the synthesis of key intermediates like 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, crucial for developing pharmaceutical agents (Weihui, 2013).
Properties
IUPAC Name |
[2-oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-2-3-14-9(16)6-18-11(17)7-4-8(12)10(13)15-5-7/h4-5H,2-3,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOSAFPZGIDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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